molecular formula C17H16N2O3S B14217294 [2-(4-Methylphenyl)-1,3-thiazolidin-3-yl](4-nitrophenyl)methanone CAS No. 537677-87-5

[2-(4-Methylphenyl)-1,3-thiazolidin-3-yl](4-nitrophenyl)methanone

Cat. No.: B14217294
CAS No.: 537677-87-5
M. Wt: 328.4 g/mol
InChI Key: URUHSVUUYGSFBK-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-1,3-thiazolidin-3-ylmethanone is a synthetic organic compound featuring a thiazolidine core, a five-membered heterocyclic ring containing sulfur and nitrogen. The thiazolidine ring is substituted at the 2-position with a 4-methylphenyl group and at the 3-position via a ketone linkage to a 4-nitrophenyl moiety.

Properties

CAS No.

537677-87-5

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

[2-(4-methylphenyl)-1,3-thiazolidin-3-yl]-(4-nitrophenyl)methanone

InChI

InChI=1S/C17H16N2O3S/c1-12-2-4-14(5-3-12)17-18(10-11-23-17)16(20)13-6-8-15(9-7-13)19(21)22/h2-9,17H,10-11H2,1H3

InChI Key

URUHSVUUYGSFBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2N(CCS2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-1,3-thiazolidin-3-ylmethanone typically involves the reaction of 4-methylbenzaldehyde, 4-nitrobenzoyl chloride, and thiosemicarbazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the thiazolidine ring, followed by purification steps such as recrystallization to obtain the final product in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Methylphenyl)-1,3-thiazolidin-3-ylmethanone may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-1,3-thiazolidin-3-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogenating agents, alkylating agents; reactions are conducted in the presence of suitable catalysts and solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

2-(4-Methylphenyl)-1,3-thiazolidin-3-ylmethanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-1,3-thiazolidin-3-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound may interfere with cellular signaling pathways, resulting in anticancer activity by inducing apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to other methanone derivatives and thiazolidine-containing analogs. Below is a detailed analysis:

Structural Analogues with Thiazolidine or Thiazole Cores

Compound Name Structural Features Key Differences Biological Activity/Properties Reference
2-(3-Chlorophenyl)-1,3-thiazolidin-3-ylmethanone Thiazolidine core, 3-chlorophenyl substituent Chlorine atom (electron-withdrawing) replaces methyl group on phenyl ring Likely altered electronic properties and binding affinity compared to methyl-substituted analog; potential antimicrobial activity inferred from similar thiazolidines
(4-Methyl-1,3-thiazol-2-yl)methanamine Thiazole core (unsaturated), methyl group at 4-position Thiazole (aromatic) vs. thiazolidine (saturated); lacks nitro group Used in antimicrobial and anticancer research; aromaticity may enhance stability
2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone Triazolo-pyridazine core, nitro group Larger heterocyclic system with triazole and pyridazine rings Exhibits antimicrobial and antifungal activity due to nitro group and fused heterocycles

Methanone Derivatives with Varying Heterocycles

Compound Name Structural Features Key Differences Biological Activity/Properties Reference
(4-Methoxy-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone Piperazine ring, methoxy-nitro substitution Piperazine (six-membered, two nitrogens) vs. thiazolidine; methoxy group enhances solubility Unique pharmacological properties (e.g., CNS activity) due to piperazine’s hydrogen-bonding potential
(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone Thiomorpholine ring (sulfur-containing) Thiomorpholine’s sulfur atom increases lipophilicity Potential for redox-mediated biological interactions; may differ in metabolic stability
1-Methyl-4-(4-methylbenzoyl)-5-(3-nitrophenyl)tetrahydro-1H-pyrrol-3-ylmethanone Pyrrolidine core, multiple benzoyl/nitro groups Bulky substituents reduce conformational flexibility Complex pharmacokinetics; likely niche applications in targeted therapies

Physicochemical and Electronic Comparisons

  • Electron-Withdrawing Groups : The 4-nitrophenyl group in the target compound enhances electrophilicity, similar to analogs in and . This feature is critical for interactions with biological targets like enzymes or receptors .
  • Heterocyclic Core : The thiazolidine ring’s saturation may confer greater metabolic stability than unsaturated thiazole or oxadiazole analogs (e.g., 1,3,4-oxadiazol-3-yl derivatives in ) .

Biological Activity

Overview

The compound 2-(4-Methylphenyl)-1,3-thiazolidin-3-yl](4-nitrophenyl)methanone , also known as a thiazolidinone derivative, has garnered attention for its diverse biological activities. Thiazolidinones are recognized for their potential in medicinal chemistry, exhibiting a range of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

  • Molecular Formula : C15H12N2O3S
  • Molecular Weight : 300.3 g/mol
  • IUPAC Name : 2-(4-nitrophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one
  • Canonical SMILES : C1C(=O)N(C(S1)C2=CC=C(C=C2)N+[O-])C3=CC=CC=C3

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The nitrophenyl group can facilitate electron transfer reactions, while the thiazolidinone ring may inhibit specific enzymes or receptors. This interaction is crucial for its pharmacological effects.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-(4-Methylphenyl)-1,3-thiazolidin-3-yl](4-nitrophenyl)methanone demonstrate effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within a range that indicates moderate to potent activity.

CompoundBacterial StrainMIC (µg/mL)
2-(4-Methylphenyl)-1,3-thiazolidin-3-yl](4-nitrophenyl)methanoneStaphylococcus aureus6.25 - 12.5
Similar ThiazolidinonesEscherichia coli10 - 15

Anticancer Activity

Thiazolidinones have been investigated for their anticancer properties. A review highlights the potential of these compounds to induce apoptosis in cancer cells and inhibit tumor growth. Specifically, derivatives have shown effectiveness in cell lines representing various cancers.

Anti-inflammatory Effects

The anti-inflammatory properties of thiazolidinones are also noteworthy. These compounds may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several thiazolidinone derivatives, including those structurally related to 2-(4-Methylphenyl)-1,3-thiazolidin-3-yl](4-nitrophenyl)methanone. The results indicated that modifications in the substituents significantly impacted the biological activity, emphasizing the importance of structure-activity relationships (SAR).

Review on Biological Activities

A comprehensive review published in Molecules summarized various biological activities associated with thiazolidinone compounds. It discussed their roles as potential therapeutic agents against conditions such as diabetes and infections.

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